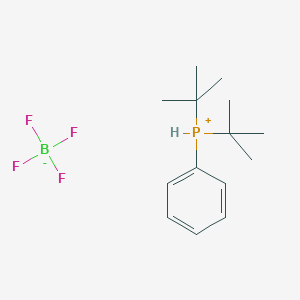

DI-Tert-butylphenylphosphonium tetrafluoroborate

Übersicht

Beschreibung

DI-Tert-butylphenylphosphonium tetrafluoroborate: is an organophosphorus compound with the molecular formula C14H24BF4P. It is a crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butylphenylphosphonium tetrafluoroborate typically involves the reaction of tert-butylphenylphosphine with tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

tert-Butylphenylphosphine+Tetrafluoroboric acid→DI-Tert-butylphenylphosphonium tetrafluoroborate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as recrystallization to achieve the desired product purity.

Analyse Chemischer Reaktionen

Types of Reactions: DI-Tert-butylphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly employed.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Catalysis in Organic Reactions

DTBPPBF4 serves as a catalyst in several organic reactions, particularly in cross-coupling reactions. It has been shown to facilitate the coupling of aryl halides with various nucleophiles, enhancing reaction efficiency and selectivity. For instance, it has been effectively used in the Hartwig-Buchwald amination of aryl halides, demonstrating comparable or superior activity to traditional phosphine ligands.

Material Science

Polymerization Processes

In material science, DTBPPBF4 has been utilized in the polymerization of various monomers. Its role as a phosphonium salt enhances the stability and reactivity of intermediates during polymer synthesis. This application is particularly relevant in developing advanced materials with tailored properties.

Case Study: Crystallization Control

Recent studies have explored the use of DTBPPBF4 in controlling crystallization processes. By introducing this compound into precursor solutions, researchers achieved a more uniform crystallization pattern, which is crucial for applications in electronics and photonics.

Biological Applications

Cell Biology and Gene Therapy

DTBPPBF4 has found applications in cell biology, particularly in cell culture and transfection processes. Its ability to modify cell membranes facilitates the delivery of genetic material into cells, making it a valuable tool in gene therapy research.

Analytical Chemistry

Chromatography

In analytical chemistry, DTBPPBF4 is employed as a reagent in chromatographic methods. Its unique chemical properties allow for the effective separation of compounds in complex mixtures, enhancing analytical sensitivity and specificity.

Wirkmechanismus

The mechanism of action of DI-Tert-butylphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium intermediates.

Vergleich Mit ähnlichen Verbindungen

- Triphenylphosphonium tetrafluoroborate

- Triethylphosphonium tetrafluoroborate

- Tributylphosphonium tetrafluoroborate

Uniqueness: DI-Tert-butylphenylphosphonium tetrafluoroborate is unique due to its tert-butyl and phenyl substituents, which provide steric hindrance and stability. This makes it more resistant to hydrolysis and oxidation compared to other phosphonium salts. Additionally, its reactivity profile is distinct, allowing for selective reactions in organic synthesis.

Biologische Aktivität

DI-Tert-butylphenylphosphonium tetrafluoroborate (DTBP) is a quaternary phosphonium salt with significant applications in organic synthesis and catalysis. Its biological activity has garnered attention, particularly in the context of its interactions with biological systems and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₄H₂₄BF₄P

- Molecular Weight : 307.14 g/mol

- Appearance : White solid

- Melting Point : 261 °C

DTBP acts primarily as a ligand in various catalytic reactions, particularly those involving palladium complexes. Its phosphonium group can facilitate the formation of reactive intermediates, which are crucial for various coupling reactions, including the Hirao reaction and other cross-coupling methodologies. The presence of the tetrafluoroborate counterion enhances its solubility in polar solvents, making it suitable for use in biological assays and synthetic applications.

2. Anticancer Activity

Phosphonium salts have been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways. Studies have suggested that DTBP may enhance the efficacy of chemotherapeutic agents by acting as a drug delivery vehicle or by directly influencing cancer cell metabolism.

3. Neurotransmitter Interaction

DTBP has been noted for its affinity towards certain neurotransmitter receptors, particularly serotonin receptors (5-HT₂B). This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways could be beneficial for treating mood disorders or other neurological conditions.

Case Studies

- Synthesis and Characterization : A study demonstrated the synthesis of DTBP and its application as a ligand in palladium-catalyzed reactions, highlighting its effectiveness in forming carbon-carbon bonds under mild conditions .

- Biological Assays : In vitro assays indicated that DTBP could enhance the activity of certain anticancer drugs, suggesting a synergistic effect when used in combination therapies .

- Antimicrobial Testing : Preliminary tests showed that DTBP exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459231 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612088-55-8 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.